REACTION_CXSMILES
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[C:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=1)#[N:2].[CH2:12]1N2CCN(CC2)C1>CCOC(C)=O.O>[C:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]([CH3:12])[CH:4]=1)#[N:2]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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C(#N)C1=CNC2=CC=CC=C12
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Name
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|
Quantity
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0.079 g
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Type
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reactant
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Smiles
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C1CN2CCN1CC2
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting solution is heated
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Type
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TEMPERATURE
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Details
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to reflux for 8 h
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Duration
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8 h
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Type
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CUSTOM
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Details
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The organic layer is separated
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Type
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WASH
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Details
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washed in sequence with H2O (50 mL), 10% aqueous citric acid (2×40 mL) and H2O (4×40 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer is dried over anhydrous Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CN(C2=CC=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 987.8% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |